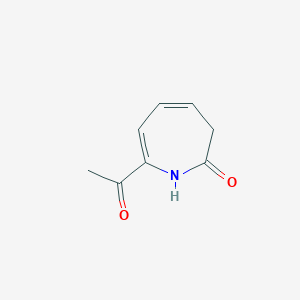

2H-Azepin-2-one, 7-acetyl-1,3-dihydro-

Description

Structural Classification and Heterocyclic Context of Azepinones

Azepinones are a class of heterocyclic compounds characterized by a seven-membered ring containing a nitrogen atom and a ketone group. They belong to the larger family of azepines, which are unsaturated seven-membered nitrogen-containing heterocycles. The position of the double bonds, the ketone group, and any substituents on the ring gives rise to a wide variety of isomers. The parent structure, 1,3-dihydro-2H-azepin-2-one, features a partially saturated seven-membered lactam ring. nih.gov

The non-planar and flexible nature of the seven-membered ring allows azepinone scaffolds to adopt various conformations, which is a significant feature in the design of biologically active molecules. rsc.org This structural diversity sets them apart from the more common five- and six-membered heterocyclic systems.

Academic Significance and Research Landscape of Azepinone Scaffolds

The azepinone core is a privileged scaffold in medicinal chemistry, appearing in a range of natural products and synthetically derived compounds with diverse biological activities. researchgate.netresearchgate.net Fused-azepinones, in particular, have garnered considerable attention for their therapeutic potential. For instance, certain derivatives have shown promise as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. researchgate.net

The synthesis of azepinone derivatives is an active area of research, with various methodologies being developed. These can range from ring-expansion reactions of smaller ring systems to cycloaddition reactions and transition metal-catalyzed cyclizations. researchgate.net The development of efficient and stereoselective synthetic routes is crucial for accessing novel and structurally complex azepinone derivatives for further study.

Rationale for Dedicated Academic Investigation of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-

While no specific research on "2H-Azepin-2-one, 7-acetyl-1,3-dihydro-" has been reported, a rationale for its future investigation can be extrapolated from the broader importance of the azepinone class and the significance of its proposed functional groups.

The introduction of an acetyl group at the 7-position of the 1,3-dihydro-2H-azepin-2-one core would introduce a key functional handle. The acetyl group's carbonyl and methyl moieties could serve as points for further chemical modification, allowing for the synthesis of a library of related compounds. Additionally, the acetyl group could potentially engage in specific interactions with biological targets, such as through hydrogen bonding or dipole-dipole interactions.

A dedicated academic investigation would likely focus on the following areas:

Synthesis: Developing a novel and efficient synthetic route to produce "2H-Azepin-2-one, 7-acetyl-1,3-dihydro-". This would be the foundational step for any further research.

Characterization: Full characterization of the molecule using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to determine its precise three-dimensional structure.

Exploration of Chemical Reactivity: Investigating the reactivity of the acetyl group and the lactam ring to understand how the molecule can be further functionalized.

Biological Screening: Screening the compound for various biological activities, guided by the known therapeutic properties of other azepinone derivatives. This could include assays for anticancer, anti-inflammatory, or enzyme inhibitory activity.

The study of this specific, currently uncharacterized molecule could lead to the discovery of new chemical properties and potentially novel therapeutic agents, thereby expanding the already significant landscape of azepinone research.

Structure

3D Structure

Properties

CAS No. |

50407-21-1 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

7-acetyl-1,3-dihydroazepin-2-one |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(11)9-7/h2-4H,5H2,1H3,(H,9,11) |

InChI Key |

NWNATBUKTHXFOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CCC(=O)N1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Methodologies for 2h Azepin 2 One, 7 Acetyl 1,3 Dihydro

Mass Spectrometry Techniques (e.g., GC-MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through analysis of fragmentation patterns. wikipedia.org For a molecule with the formula C₈H₉NO₂, the exact mass would be determined using high-resolution mass spectrometry (HRMS), providing strong evidence for the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for the analysis of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-, provided the compound is sufficiently volatile and thermally stable. nih.govojp.gov The gas chromatograph would separate the compound from any impurities before it enters the mass spectrometer. mdpi.com

In electron ionization (EI) mode, the molecule would be ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) would correspond to the molecular weight. This molecular ion would then undergo fragmentation, breaking at its weakest bonds. wikipedia.org Plausible fragmentation pathways for this structure include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl groups is a common fragmentation pathway for ketones and amides. libretexts.org This could lead to the loss of an acetyl radical (•CH₃CO) or a methyl radical (•CH₃).

Loss of CO: The loss of a neutral carbon monoxide molecule is a characteristic fragmentation for carbonyl-containing compounds.

Ring cleavage: The azepine ring could undergo various cleavage patterns, leading to characteristic fragment ions.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Hypothetical Mass Spectrometry Fragmentation Data (EI-MS)

| m/z | Proposed Fragment |

|---|---|

| 151 | [M]⁺• (Molecular Ion) |

| 136 | [M - CH₃]⁺ |

| 123 | [M - CO]⁺• |

| 108 | [M - CH₃CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. pitt.edu

IR Spectroscopy: The IR spectrum of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- would be dominated by strong absorption bands from the two carbonyl groups. The lactam (cyclic amide) carbonyl stretch is expected to appear around 1670 cm⁻¹, a typical value for a seven-membered ring. pg.edu.pl The ketone carbonyl stretch of the acetyl group would likely absorb at a higher frequency, around 1710 cm⁻¹. youtube.com Other key absorptions would include the N-H stretch of the amide (around 3200-3400 cm⁻¹), C-H stretches (both sp² and sp³), and the C=C stretch from the unsaturated ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While carbonyl stretches are visible in both, non-polar bonds like the C=C double bond often give a strong Raman signal, which might be weak in the IR spectrum. This allows for a more complete vibrational analysis of the molecule's framework.

Hypothetical Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 | Medium | N-H stretch (amide) |

| 3050 | Medium | C-H stretch (sp²) |

| 2940 | Medium | C-H stretch (sp³) |

| 1710 | Strong | C=O stretch (ketone) |

| 1670 | Strong | C=O stretch (Amide I band) |

| 1620 | Medium | C=C stretch |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. If a suitable single crystal of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- can be grown, this technique can determine the precise three-dimensional arrangement of atoms, yielding exact bond lengths, bond angles, and torsional angles.

Based on studies of analogous ε-caprolactam systems, the seven-membered ring is expected to adopt a stable, non-planar conformation, likely a chair-like form. rsc.orgresearchgate.netnih.gov The amide group within the ring is expected to be nearly planar. researchgate.net X-ray analysis would also reveal the intermolecular interactions that govern the crystal packing. A key feature would likely be hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen (either from the lactam or the acetyl group) of a neighboring molecule, forming chains or dimeric structures in the crystal lattice. researchgate.net

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 7.9 |

| β (°) | 98.5 |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of a non-volatile organic compound. tricliniclabs.com For 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-, a reversed-phase HPLC method would likely be employed. researchgate.net This would involve a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). The compound's purity would be determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks detected, typically by a UV detector set to a wavelength where the chromophores (the conjugated system and carbonyls) absorb strongly.

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and convenient method for monitoring the progress of a reaction and for preliminary purity checks. ceon.rs A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes). tricliniclabs.com The compound's retention factor (Rƒ) value would be characteristic for that specific stationary and mobile phase combination.

Hypothetical Chromatographic Data

| Technique | Conditions | Result |

|---|---|---|

| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm | Retention Time = 5.8 min; Purity > 99% |

| TLC | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexanes (1:1) | Rƒ = 0.45 |

Computational and Theoretical Investigations of 2h Azepin 2 One, 7 Acetyl 1,3 Dihydro

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-. These calculations can predict a variety of molecular properties that are crucial for assessing the compound's stability and reactivity.

Electronic Structure: The electronic properties of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- can be characterized by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For a molecule like 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-, DFT calculations could reveal the distribution of electron density. It is expected that the HOMO would be localized around the electron-rich regions, such as the nitrogen atom and the π-system of the azepine ring, while the LUMO would be centered on the electron-deficient areas, likely involving the carbonyl groups of the lactam and the acetyl substituent.

Stability and Reactivity Prediction: The stability of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- can be assessed by calculating its total energy and heats of formation using methods like DFT. By comparing the energies of different isomers or conformers, the most stable structures can be identified.

Reactivity descriptors derived from quantum chemical calculations can predict how the molecule will interact with other chemical species. These descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. For 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected near the hydrogen atoms, particularly the N-H proton, making it a potential site for nucleophilic interaction.

Fukui Functions: These functions help in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

| Calculated Electronic Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual calculated values for 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- would require specific computational studies.

Conformational Analysis and Dynamic Studies of the Seven-Membered Ring (e.g., ring inversion barriers)

The seven-membered azepine ring in 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- is flexible and can adopt various conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and how its shape influences its properties and interactions.

The conformational landscape of seven-membered rings is complex, with several low-energy conformers such as chair, boat, and twist-boat forms. smu.edunih.gov For 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-, the presence of sp² hybridized carbon atoms and the fusion of the dihydro portion of the ring will influence the preferred conformations. Computational methods can be used to perform a systematic search for different conformers and calculate their relative energies to identify the most stable ones. smu.edu

Ring Inversion Barriers: The different conformers of the azepine ring can interconvert through processes like ring inversion. The energy barriers associated with these conformational changes are important for understanding the molecule's dynamic behavior. These barriers can be calculated by identifying the transition state structures that connect the different conformers. A higher energy barrier indicates a more rigid ring system, while a lower barrier suggests greater flexibility. For substituted seven-membered rings, these barriers can be on the order of several kcal/mol. nih.gov

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Structural Features |

| Chair | 0.0 | Typically the most stable for similar rings |

| Twist-Boat | 2.5 | A higher energy, flexible conformation |

| Boat | 5.0 | Often a transition state or high-energy intermediate |

Note: This table presents a hypothetical energy ranking for the conformers of the azepine ring in the target molecule based on general principles for seven-membered rings.

Molecular Docking and Simulation Studies for Investigating Molecular Interactions (within a mechanistic context)

Molecular docking and simulation are computational techniques used to predict how a molecule (ligand) interacts with a larger molecule, typically a protein (receptor). While the primary application is in drug discovery, these methods can also be used in a mechanistic context to understand intermolecular interactions that may occur during a reaction or in a complex chemical environment.

For 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-, molecular docking could be employed to study its potential interactions with an enzyme or a catalyst. The docking process involves predicting the preferred orientation of the molecule within the binding site of the receptor and estimating the strength of the interaction, often expressed as a docking score.

Molecular dynamics (MD) simulations can provide a more detailed view of the molecular interactions over time. An MD simulation would treat the atoms as classical particles and simulate their movements based on a force field. This can reveal the stability of the docked complex, the role of solvent molecules, and the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding. dovepress.comnih.gov

| Interaction Type | Potential Interacting Residues in a Hypothetical Active Site |

| Hydrogen Bonding | Asp, Glu, Ser, Thr (with N-H and C=O groups) |

| Hydrophobic Interactions | Leu, Val, Ile, Phe (with the hydrocarbon portions of the ring) |

| π-π Stacking | Phe, Tyr, Trp (with the double bond system of the azepine ring) |

Note: This table provides hypothetical examples of interactions that could be studied for 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- in a biological or catalytic context.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For the synthesis of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-, computational modeling could be used to investigate the feasibility of different proposed synthetic routes. nih.gov For instance, if the synthesis involves a ring-expansion or a cyclization step, DFT calculations can be used to locate the transition state for that key step. nih.gov

The characterization of a transition state involves confirming that it is a first-order saddle point on the potential energy surface, which means it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The activation energy for the reaction can then be calculated as the energy difference between the transition state and the reactants. A lower activation energy indicates a more favorable reaction pathway.

| Reaction Step (Hypothetical) | Calculated Activation Energy (kcal/mol) (Illustrative) | Description of Transition State |

| Ring Closure | 15.2 | Partial bond formation between the nucleophilic and electrophilic centers. |

| Acetyl Group Addition | 10.5 | Formation of a tetrahedral intermediate at the carbonyl carbon. |

Note: The data in this table is purely illustrative and serves to demonstrate the type of information that can be obtained from reaction mechanism modeling for the synthesis of the target compound.

Mechanistic Biological Investigations of 2h Azepin 2 One, 7 Acetyl 1,3 Dihydro and Azepinone Analogs

Molecular Target Identification and Interaction Profiling

The biological effects of azepinone analogs are often traced to their direct interaction with specific molecular targets, primarily enzymes and structural proteins. Identifying these targets is crucial for understanding their mechanism of action. Fused-azepinones, in particular, have been identified as potent inhibitors of several therapeutically relevant protein kinases and other key cellular proteins. nih.govresearchgate.net

One of the most prominent classes of targets for azepinone-containing natural products, such as hymenialdisine, are protein kinases . Hymenialdisine, which contains a pyrrolo[2,3-c]azepin-8-one core, has demonstrated promising inhibitory activity against cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). nih.gov These kinases are critical regulators of the cell cycle and other signaling pathways, and their inhibition can lead to anti-proliferative and anti-inflammatory effects.

Another key molecular target identified for certain azepinone derivatives is tubulin . Indolobenzazepinones, for example, have been developed as inhibitors of tubulin polymerization. acs.org By binding to tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This interaction is a well-established mechanism for anticancer agents.

Furthermore, some azepinone analogs have been found to interact with DNA topoisomerase II (topo II) . researchgate.net This enzyme is vital for managing DNA topology during replication and transcription. Inhibition of topo II can lead to breaks in the DNA strand, ultimately triggering programmed cell death. researchgate.net

| Azepinone Analog Class | Molecular Target | Primary Biological Effect | Reference |

|---|---|---|---|

| Pyrroloazepinones (e.g., Hymenialdisine) | Cyclin-Dependent Kinases (CDKs), GSK-3β | Cell Cycle Arrest, Anti-inflammatory | nih.gov |

| Indolobenzazepinones | Tubulin | Inhibition of Microtubule Formation, Mitotic Arrest | acs.org |

| Benzo[b]pyrazolo[3,4-d]azepin-5(4H)-ones | DNA Topoisomerase II | Inhibition of DNA Replication/Transcription | researchgate.net |

Biochemical Pathway Modulation Studies

The interaction of azepinone analogs with their molecular targets initiates a cascade of events that modulate key biochemical pathways. The inhibition of kinases like CDKs and GSK-3β directly interferes with cellular signaling pathways crucial for cell proliferation and survival. nih.gov

By inhibiting CDKs, azepinone compounds can halt the progression of the cell cycle, a mechanism frequently exploited in cancer therapy. nih.gov For instance, studies on 1-aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-one derivatives demonstrated that specific compounds induced a G2/M cell cycle arrest in HeLa cancer cells. researchgate.net This arrest prevents cells from entering mitosis, ultimately leading to apoptosis.

The inhibition of topo II also profoundly impacts cellular pathways. When compounds like certain benzo[b]pyrazolo[3,4-d]azepin-5(4H)-ones inhibit topo II, they can stabilize the covalent complex between the enzyme and DNA. researchgate.net This action obstructs the machinery of DNA replication and transcription, which increases DNA damage within the cell and activates apoptotic pathways. researchgate.net

Similarly, the disruption of microtubule dynamics through tubulin inhibition triggers the mitotic checkpoint, leading to a prolonged arrest in mitosis. This can result in a form of cell death known as mitotic catastrophe, a desired outcome for anti-proliferative agents. acs.orgnih.gov

Investigations into Anti-proliferative Mechanisms

The anti-proliferative activity of azepinone scaffolds has been a major focus of investigation, leading to the elucidation of several distinct molecular mechanisms. As discussed, two of the primary mechanisms are the inhibition of DNA topoisomerase II and the disruption of tubulin polymerization. researchgate.netacs.org

Compounds such as 1-aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(4H)-one/thione derivatives (e.g., compounds 8ad and 8cf) demonstrated moderate topo II inhibition, which is believed to be a primary contributor to their anticancer properties. researchgate.net Their ability to inhibit the enzyme leads to a G2/M cell cycle arrest and subsequent apoptosis. researchgate.net Several of these derivatives displayed potent inhibitory properties against HeLa cervical cancer cells, with IC₅₀ values below 2 µM, while showing good selectivity over non-cancerous cell lines. researchgate.net

The anti-proliferative effects of indolobenzazepinones are linked to their role as tubulin polymerization inhibitors. acs.org By interfering with microtubule assembly, these compounds induce mitotic arrest, a mechanism shared with well-known anticancer drugs. acs.orgnih.gov This disruption of a fundamental cellular process makes them effective cytotoxic agents against various cancer cell lines.

| Compound Class | Specific Compound(s) | Cancer Cell Line | IC₅₀ Value | Mechanism | Reference |

|---|---|---|---|---|---|

| Benzo[b]pyrazolo[3,4-d]azepin-5(1H)-ones | 8ae, 8ad, 8cf, 10ad | HeLa (Cervical Cancer) | < 2 µM | Topo II Inhibition, G2/M Arrest | researchgate.net |

| 3-(prop-1-en-2-yl)azetidin-2-ones | 9h, 9q, 9r, 10p, 10r, 11h | MCF-7 (Breast Cancer) | 10–33 nM | Tubulin Polymerization Inhibition | nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-ones | - | MDA-MB-231 (Breast Cancer) | 23–33 nM | Tubulin Polymerization Inhibition | nih.gov |

*Note: Azetidin-2-ones (β-lactams) are structurally related four-membered rings, but their mechanism as tubulin inhibitors provides a comparative context for heterocyclic scaffolds.

Structure-Activity Relationship Studies at the Molecular Level for Azepinone Scaffolds

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For azepinone scaffolds, research has focused on how modifications to the core ring and its substituents influence biological activity. The non-planar and conformationally flexible nature of the seven-membered azepine ring offers unique three-dimensional diversity for drug design. researchgate.net

For indolobenzazepin-7-ones acting as tubulin inhibitors, SAR studies have explored the impact of substitutions at various positions. acs.org For example, C5-alkylation was investigated to understand its role in cytotoxicity and antitumor activity. These studies help in designing more rigid analogs to gain insights into the binding mode with tubulin. acs.org

In the development of 1-aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-ones, a library of 26 compounds was synthesized to probe the SAR. researchgate.net The variation of the aryl substituent and other functional groups led to the identification of compounds with high potency against HeLa cells and good selectivity over non-cancerous cells, indicating that specific substitutions are critical for achieving the desired biological profile. researchgate.net

The general strategy often involves the late-stage construction of parts of the molecule, such as the indole (B1671886) core in indoloazepinones, which allows for straightforward diversification of the benzenoid ring with various functional groups. acs.org This approach facilitates the rapid generation of analogs to build a comprehensive SAR profile, guiding the development of compounds with improved therapeutic properties.

Advanced Applications and Research Utility of 2h Azepin 2 One, 7 Acetyl 1,3 Dihydro in Chemical Sciences

Utilization as a Synthetic Intermediate for Complex Organic Molecules

The functionalized azepinone scaffold, as seen in 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-, serves as a valuable building block for the synthesis of more complex organic molecules. The presence of a reactive acetyl group and a modifiable lactam ring provides multiple avenues for synthetic transformations.

Modern synthetic methodologies for constructing the azepinone core often involve innovative cyclization strategies. For instance, a metal-free photochemical cascade reaction of 2-aryloxyaryl azides under blue light irradiation has been developed for the synthesis of azepinone derivatives. researchgate.netaalto.finih.gov This method proceeds through the generation of a nitrene, followed by annulation and ring expansion. researchgate.netaalto.finih.gov Another approach involves the intramolecular condensation of tertiary enamides with aldehydes, catalyzed by a Lewis acid, to yield various 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives. acs.org

Furthermore, ring-closing metathesis (RCM) of α-amino acrylamides provides an efficient route to functionalized α-amino caprolactams, which are structurally related to the target molecule. lookchem.com This method demonstrates high tolerance for various functional groups, making it a versatile tool for creating diverse caprolactam-based structures. lookchem.com The resulting functionalized lactams are precursors to natural products and their analogs. lookchem.com

The table below summarizes various synthetic methods that can be adapted for the synthesis of functionalized azepinones like 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-.

| Synthetic Method | Precursors | Key Features | Potential Application for Target Molecule |

| Photochemical Cascade Reaction | 2-Aryloxyaryl azides | Metal-free, visible light-mediated, mild conditions. researchgate.netaalto.fidoaj.org | Synthesis of the core azepinone ring. |

| Intramolecular Condensation | Tertiary enamides and aldehydes | Lewis acid catalysis, highly efficient and scalable. acs.org | Formation of the dihydro-azepinone structure. |

| Ring-Closing Metathesis (RCM) | α-Amino acrylamides | High functional group tolerance, good to excellent yields. lookchem.com | Introduction of substituents on the caprolactam ring. |

| (4+3)-Cycloaddition | Vinyl ketenes and α-imino carbenes | Rh(II)-catalyzed, intermolecular formation of azepinones. acs.org | Construction of functionalized azepinone derivatives. |

Once formed, the 7-acetyl group on the azepinone ring can undergo a variety of chemical transformations, including but not limited to aldol (B89426) condensations, reductions, and conversion to other functional groups, thereby allowing for the elaboration of the molecule into more complex structures. The lactam nitrogen and the adjacent methylene (B1212753) groups also offer sites for further functionalization. These characteristics make 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- a promising intermediate for the synthesis of diverse heterocyclic compounds.

Development as a Chemical Probe for Investigating Biological Systems

Due to the limited specific data on 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-, its potential as a chemical probe is inferred from the biological activities of analogous azepinone and benzazepinone (B8055114) structures. These related compounds have shown a wide range of pharmacological activities, suggesting that the azepinone scaffold can interact with biological targets. researchgate.net

For a molecule to function as a chemical probe, it should ideally possess specific characteristics, such as the ability to be derivatized for the attachment of reporter groups (e.g., fluorophores or affinity tags) without losing its biological activity. The acetyl group at the 7-position of the target molecule could serve as a handle for such modifications.

The biological relevance of the azepinone core is highlighted by its presence in various pharmaceutically important compounds, including those with antitumor and antibacterial properties. researchgate.net For example, certain azepinone derivatives have been identified as cyclin-dependent kinase inhibitors. researchgate.net Benzazepinones, a related class of compounds, are used in the treatment of various diseases and are found in naturally occurring alkaloids. researchgate.net The exploration of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- and its derivatives could therefore lead to the discovery of novel chemical probes for studying specific enzymes or receptors implicated in disease pathways.

The development of a library of derivatives based on this scaffold would be a crucial step in identifying compounds with specific biological activities, which could then be optimized for use as chemical probes.

Role as a Core Scaffold in Medicinal Chemistry Research Programs

The azepinone ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for the development of ligands for multiple biological targets. researchgate.netaalto.fi The conformational flexibility of the seven-membered ring allows it to adopt various shapes, enabling it to bind to a diverse range of protein active sites.

The properties of the 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- scaffold that make it attractive for medicinal chemistry include:

Three-Dimensionality: The non-planar nature of the seven-membered ring provides access to three-dimensional chemical space, which is often associated with improved selectivity and pharmacokinetic properties.

Multiple Functionalization Points: The acetyl group, the lactam nitrogen, and the ring carbons offer several positions for chemical modification to optimize binding affinity and selectivity for a given biological target.

Synthetic Accessibility: As discussed, various synthetic routes can be employed to generate a library of derivatives based on this scaffold. researchgate.netacs.orglookchem.com

Research on related benzazepinone scaffolds has demonstrated their potential in developing inhibitors for enzymes like phosphodiesterase 4B (PDE4B) and their utility in creating compounds with cytoprotective and cytostatic effects. researchgate.netacs.org The functional groups present in 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- could be strategically modified to explore its potential as a scaffold for developing novel therapeutic agents.

Potential in Materials Science Research as a Monomer or Component

In the realm of materials science, the caprolactam moiety, which is the saturated analog of the azepinone ring in the target molecule, is a well-known monomer for the synthesis of Nylon-6. The presence of the acetyl group and the double bond in 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- introduces functionalities that could be exploited for the development of novel polymers with unique properties.

The lactam ring can potentially undergo ring-opening polymerization, similar to ε-caprolactam, to form polyamide chains. The acetyl group and the unsaturation within the ring could serve as sites for cross-linking or for post-polymerization modification, allowing for the tuning of the material's properties. For instance, functionalized caprolactams have been used to create polymers with enhanced characteristics. researchgate.net Copolymers of ε-caprolactam with functionalized cyclic monomers have been synthesized to produce materials with specific properties, such as antibacterial nylon-6 polymers. acs.org

The potential applications in materials science could include the development of:

Functional Polyamides: Polymers with tailored thermal, mechanical, or chemical properties.

Reactive Polymers: Materials that can be further modified after polymerization.

Further research into the polymerization behavior of 2H-Azepin-2-one, 7-acetyl,1,3-dihydro- would be necessary to fully realize its potential in this field.

Future Research Directions and Unexplored Avenues for 2h Azepin 2 One, 7 Acetyl 1,3 Dihydro

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of azepinone derivatives has traditionally relied on methods that involve harsh conditions, such as the use of strong bases, high-power ultraviolet light, or precious metal catalysts. researchgate.netaalto.finih.gov Future research must prioritize the development of more environmentally benign synthetic routes to 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- and its analogues, aligning with the principles of green chemistry. unibo.itmdpi.com

A promising avenue is the adoption of photochemical methods that utilize visible light. nih.gov Recent advancements have demonstrated the synthesis of azepinones through metal-free, visible-light-mediated cascade reactions of readily available precursors like 2-aryloxy aryl azides. nih.gov Adapting such a strategy could provide a mild and efficient pathway to the target compound. Another key area is the exploration of flow chemistry. Continuous flow systems offer superior control over reaction parameters, enhance safety, and can be combined with greener solvents, such as cyclopentyl methyl ether (CPME), to minimize environmental impact. nih.gov The development of a flow-based synthesis would not only be more sustainable but also facilitate easier scale-up for producing research quantities of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro-.

| Synthesis Strategy | Green Chemistry Principle Addressed | Potential Advantages |

| Visible-Light Photochemistry | Use of Renewable Energy, Safer Chemistry | Metal-free catalysis, mild reaction conditions, high efficiency. nih.gov |

| Continuous Flow Synthesis | Safer Chemistry, Energy Efficiency | Improved heat and mass transfer, reduced hazardous waste, potential for automation. nih.gov |

| Bio-catalysis | Use of Renewable Feedstocks | High selectivity, operation in aqueous media, biodegradable catalysts. |

| Solvent-Free Reactions | Pollution Prevention | Reduced solvent waste, simplified purification, potentially lower energy consumption. mdpi.com |

Exploration of Novel Reactivity and Cascade Reactions for Complex Azepinone Architectures

The inherent reactivity of the 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- core remains underexplored. Future work should focus on leveraging its functional groups—the acetyl moiety, the lactam, and the dihydro-azepinone ring—to construct more complex molecular architectures. Cascade reactions, which form multiple chemical bonds in a single operation, are particularly attractive for building molecular complexity efficiently. digitellinc.com

One potential direction involves using the acetyl group as a handle for further transformations, such as aldol (B89426) condensations or Knoevenagel reactions, to append new ring systems. Furthermore, cycloaddition reactions involving the diene system of the azepinone ring could provide rapid access to polycyclic structures. Researchers have reported cascade processes for synthesizing 2H-azepine-2-ones initiated by a cycloaddition followed by an electrocyclic ring-opening, a strategy that could be adapted to further functionalize the pre-formed 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- scaffold. digitellinc.com Investigating metal-catalyzed cross-coupling reactions at various positions on the ring would also be a fruitful endeavor, allowing for the introduction of diverse substituents.

Advanced Computational Modeling for De Novo Design and Optimization of Azepinone Derivatives

Computational chemistry offers powerful tools for accelerating the design and optimization of novel compounds. openmedicinalchemistryjournal.com For 2H-Azepin-2-one, 7-acetyl,1,3-dihydro-, future research should harness advanced computational modeling to explore its chemical space and design new derivatives with tailored properties. De novo design algorithms, which generate novel molecular structures from scratch, can be employed to create libraries of virtual analogues with potentially enhanced biological activity or specific physical properties. ethz.ch

Machine learning and generative AI models can be trained on existing data of known azepinones and related heterocycles to predict structure-activity relationships (SAR). ethz.ch These models can identify key structural motifs responsible for desired effects and suggest modifications to the parent structure. Furthermore, quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to predict the reactivity of designed analogues, assess their synthetic feasibility, and model their conformational behavior, providing crucial insights before committing to laborious laboratory synthesis. biorxiv.org

| Computational Tool | Application Area | Research Objective |

| De Novo Design Algorithms | Lead Generation | Generate novel, synthetically feasible azepinone scaffolds with desired pharmacological properties. openmedicinalchemistryjournal.comethz.ch |

| Machine Learning (AI/ML) | SAR Prediction | Develop predictive models to guide the optimization of affinity, selectivity, and other properties. |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidate reaction pathways for novel transformations and predict reactivity. digitellinc.com |

| Molecular Dynamics (MD) | Binding Mode Analysis | Simulate the dynamic behavior of azepinone derivatives within a biological target's active site. |

Deeper Elucidation of Specific Molecular Interaction Mechanisms and Target Binding Modes

To fully exploit the potential of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- as a scaffold for biologically active agents, a deep understanding of its molecular interactions is essential. Future research must move beyond preliminary screening to detailed mechanistic studies that elucidate how its derivatives bind to specific biological targets.

High-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be crucial for obtaining atomic-level snapshots of ligand-protein complexes. These structural data provide definitive evidence of binding modes and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. In addition, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the thermodynamics and kinetics of binding, revealing parameters like binding affinity (KD), association/dissociation rates, and drug-target residence time. nih.gov Hydrogen-deuterium exchange (HDX) mass spectrometry can also offer valuable insights into how ligand binding induces conformational changes in the target protein, as has been demonstrated for other benzoazepinone inhibitors. nih.gov

Design of Next-Generation Analogues for Specific Academic Research Applications

Beyond potential therapeutic applications, 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- can serve as a versatile template for creating next-generation chemical probes and tool compounds for academic research. These specialized molecules are designed to investigate biological pathways and validate protein targets with high precision.

Future design strategies could involve incorporating photo-activatable groups or bio-orthogonal handles (e.g., alkynes or azides) into the azepinone scaffold. Such modifications would enable advanced applications like affinity-based protein profiling (ABPP) to identify cellular targets or photo-pharmacology to control biological activity with light. Another avenue is the development of fluorescently labeled analogues, which would allow for the visualization of the compound's subcellular localization and trafficking using microscopy techniques. By systematically modifying the core structure, researchers can create a toolkit of specialized azepinone derivatives, each designed to answer specific questions in chemical biology. beilstein-journals.org

Q & A

Q. What spectroscopic techniques are critical for structural confirmation of 7-acetyl-1,3-dihydro-2H-azepin-2-one, and how should data discrepancies be addressed?

Methodological Answer:

- 1H NMR Spectroscopy : Key signals include aromatic protons (δ 7.15 ppm, doublets) and acetyl methyl groups (δ 2.60 ppm, singlet) for structural validation. Discrepancies in integration or splitting patterns may arise from impurities or tautomeric forms; replicate analyses under controlled conditions (e.g., solvent, temperature) are recommended .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (C₈H₁₀N₂O₂, theoretical MW: 166.0742). Compare with EPA/NIH spectral databases for fragmentation patterns. Contradictions in isotopic peaks may indicate contamination, necessitating further purification .

Q. What purification strategies are effective for isolating 7-acetyl-1,3-dihydro-2H-azepin-2-one, and how does solvent polarity impact yield?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2). Polar solvents enhance elution but may co-elute acetylated byproducts; monitor via TLC (Rf ~0.4 in 1:1 hexane:EtOAc).

- Recrystallization : Ethanol-water mixtures (70:30) yield high-purity crystals. Solvent polarity adjustments minimize amorphous solid formation. Avoid chloroform due to potential acetyl group reactivity .

Q. How does the acetyl group affect the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH <5) : Protonation of the lactam ring increases susceptibility to hydrolysis. Monitor degradation via HPLC (C18 column, 254 nm) over 24 hours.

- Basic Conditions (pH >8) : Acetyl group hydrolysis may occur, forming 1,3-dihydro-2H-azepin-2-one. Stabilize with buffered solutions (pH 6–7) during storage .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 7-acetyl-1,3-dihydro-2H-azepin-2-one, and what variables are most influential?

Methodological Answer:

- 2³ Factorial Design : Test temperature (60–100°C), catalyst concentration (5–15 mol%), and reaction time (6–12 hrs). Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 10 mol% catalyst, 9 hrs), maximizing yield while minimizing side reactions.

- Critical Variables : Catalyst concentration (p <0.01) and temperature (p <0.05) dominate yield variance. Interactions between time and temperature are negligible .

Q. What computational tools are suitable for modeling the acetyl group’s reactivity in nucleophilic attacks?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) at the acetyl carbonyl using B3LYP/6-31G(d). Higher ω values (>3.5 eV) predict reactivity toward amines or hydrazines.

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state stabilization. COMSOL Multiphysics can model diffusion-limited reactions in microfluidic setups .

Q. How can contradictions in kinetic data from different reaction conditions be resolved?

Methodological Answer:

- Arrhenius Analysis : Plot ln(k) vs. 1/T to identify deviations from linearity, which may indicate competing mechanisms (e.g., autocatalysis at high temperatures).

- Multivariate Regression : Use tools like MATLAB or Python’s SciPy to deconvolute overlapping reaction pathways. Outlier removal (e.g., Grubbs’ test) improves model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.